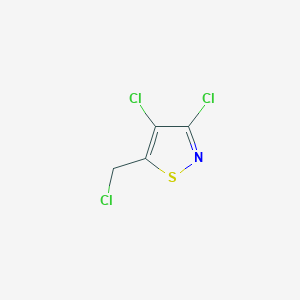

3,4-Dichloro-5-(chloromethyl)-1,2-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dichloro-5-(chloromethyl)-1,2-thiazole, commonly known as DCCT, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a range of biochemical and physiological effects, which make it an important tool for studying various biological processes.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Thiazole Derivatives

3,4-Dichloro-5-(chloromethyl)-1,2-thiazole can be synthesized from 1,3-Dichloropropene, with applications in creating various thiazole derivatives. This synthesis involves a series of reactions, including thermal [3,3]-sigmatropic rearrangement and chlorination, leading to the production of 2-chloro-5chloromethylthiazole and subsequently, 5-Hydroxymethylthiazole (Hillstrom et al., 2001).

Metal Complex Synthesis

The compound has been utilized in the synthesis of metal complexes, like those involving Cr(III), Co(II), Ni(II), and Cu(II). These complexes are characterized by various spectroscopic techniques, suggesting coordination by hydroxyl oxygen, imino nitrogen, and thiazole ring nitrogen (Saydam & Yılmaz, 2006).

Structural and Molecular Studies

The structural and molecular aspects of various thiazole derivatives, including those involving chloromethyl groups, have been studied. This involves the analysis of crystal structures and formation mechanisms, aiding in understanding the chemical properties of these compounds (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Chemical Properties and Reactions

Investigation of Photodissociation Pathways

Studies have been conducted on the photodissociation pathways of 3,4-dichloro-1,2,5-thiadiazole, which is structurally related to this compound. These studies provide insights into the behavior of these compounds under UV light, contributing to understanding their stability and reactivity (Srinivas & Upadhyaya, 2016).

Synthesis of Triazolo[3,4-b]thiazoles

The compound has been involved in the synthesis of 1,2,4-Triazolo[3,4-b]thiazole derivatives, showcasing its utility in creating structurally diverse compounds with potential applications in various fields, including antimicrobial activity (Bhat & Holla, 2004).

Biological and Medicinal Applications

- Antibacterial Activity: Some derivatives of this compound, such as pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, have been investigated for their antibacterial properties, highlighting the compound's potential in developing new antibacterial agents (Etemadi et al., 2016).

Miscellaneous Applications

- Sulfur Transfer Agent: 3,4-Dichloro-1,2,5-thiadiazole, a related compound, has been used as a sulfur transfer reagent. This highlights the potential of similar compounds like this compound in applications requiring sulfur transfer (Gorjian & Khaligh, 2021).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “3,4-Dichloro-5-(chloromethyl)-1,2-thiazole” could include further exploration of its synthesis, properties, and potential applications. Thiazole compounds are of interest in various fields, including medicinal chemistry, due to their presence in many biologically active compounds .

Propiedades

IUPAC Name |

3,4-dichloro-5-(chloromethyl)-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3NS/c5-1-2-3(6)4(7)8-9-2/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUBSLMSDRVTHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=NS1)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)

![({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2486054.png)

![Methyl 3-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2486059.png)

![N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2486060.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2486065.png)